molecular formula C7H8FN B1361354 3-Fluoro-4-methylaniline CAS No. 452-77-7

3-Fluoro-4-methylaniline

Cat. No. B1361354
CAS RN: 452-77-7
M. Wt: 125.14 g/mol
InChI Key: MGRHBBRSAFPBIN-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylaniline is a chemical compound with the molecular formula C7H8FN . It is also known by other names such as 3-Fluoro-p-toluidine and 4-Amino-2-fluorotoluene . The compound has an average mass of 125.144 Da and a monoisotopic mass of 125.064079 Da .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-methylaniline consists of a benzene ring substituted with a fluorine atom, a methyl group, and an amino group . The exact positions of these substituents on the benzene ring can influence the properties and reactivity of the molecule.


Physical And Chemical Properties Analysis

3-Fluoro-4-methylaniline has a density of 1.1±0.1 g/cm3, a boiling point of 203.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.0±3.0 kJ/mol and a flash point of 88.9±0.0 °C . The compound has a refractive index of 1.542 and a molar refractivity of 35.3±0.3 cm3 .

Scientific Research Applications

1. Toxicity Assessment and Biomarker Identification

3-Fluoro-4-methylaniline has been utilized in studies assessing toxicity. For instance, an experiment involving earthworms (Eisenia veneta) exposed to this compound revealed biochemical changes, suggesting its potential as a biomarker of xenobiotic toxicity. Such research is crucial in understanding the environmental impact of various chemicals (Bundy et al., 2002).

2. Biochemical Probing and Molecular Interactions

The use of 3-Fluoro-4-methylaniline in biochemical probing has been significant. For example, a study demonstrated its incorporation into an oligonucleotide, which formed mercury-mediated base pairs and displayed unique UV melting properties and NMR resonance shifts. This shows its potential in understanding nucleobase-specific interactions (Aro-Heinilä, Lönnberg, & Virta, 2019).

3. Metabolism and Biotransformation Studies

Research has delved into the microsomal metabolism of halogenated methylanilines, including 3-Fluoro-4-methylaniline. Understanding its metabolism in biological systems like rat liver microsomes is essential for pharmacology and toxicology (Boeren et al., 1992).

4. Crystallography and Material Science

The compound has also been a subject in crystallography. A study involving chlorination of 3-Fluoro-4-methylaniline and subsequent co-crystallization with succinimide provided insights into molecular structures and interactions, relevant for material science applications (Mayes et al., 2008).

5. Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, 3-Fluoro-4-methylaniline is valuable in synthesizing various pharmaceutical compounds. It has been investigated for its role in the biotransformation of secondary aromatic amines. A study using this compound as a model showed that both cytochromes P-450 and flavin-containing monooxygenase play a role in its metabolic transformation, providing insight into drug metabolism and disposition (Boersma et al., 1993).

6. Catalysis Research

3-Fluoro-4-methylaniline is involved in the development of catalysts for chemical reactions. For instance, its derivatives have been used in the design of fluoro-functionalized polymeric complexes, which have demonstrated efficiency in reactions like the formylation and methylation of amines using CO2 as a building block. This application is crucial in green chemistry and industrial catalysis (Yang et al., 2015).

7. Spectroscopy and Theoretical Chemistry

The compound has been a focus in spectroscopy and theoretical chemistry research. A study involving 3-fluoro-N-methylaniline, which is structurally related, investigated its rotamers using spectroscopic techniques and theoretical calculations. This kind of research aids in understanding molecular behavior and structure, essential in fields like material science and pharmaceutical development (Zhang et al., 2014).

Safety And Hazards

3-Fluoro-4-methylaniline is classified as acutely toxic and can cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed or inhaled, and it can cause skin and eye irritation . Safety measures should include the use of personal protective equipment such as N95 dust masks, eyeshields, and gloves .

properties

IUPAC Name

3-fluoro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRHBBRSAFPBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196430
Record name Benzenamine, 3-fluoro-4-methyl- (9CI)
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Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methylaniline

CAS RN

452-77-7
Record name 3-Fluoro-4-methylaniline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Toluidine, 3-fluoro-
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Record name 3-Fluoro-4-methylaniline
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Record name Benzenamine, 3-fluoro-4-methyl- (9CI)
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Record name 3-fluoro-p-toluidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
MAV Ribeiro da Silva, AI Ferreira… - The Journal of Physical …, 2007 - ACS Publications
… The dsc was also used for the determination of the temperatures and enthalpies of fusion of the 3-fluoro-4- methylaniline, 4-fluoro-3-methylaniline, and 5-fluoro-2-methylaniline solids. …
Number of citations: 14 pubs.acs.org
CAL Mahaffy, J Hamilton - … and Reactivity in Inorganic and Metal …, 1986 - Taylor & Francis
… The 2-fluoro-5-methylaniline complex is reported here, while the positional isomers 3-fluoro-4-methylaniline, …
Number of citations: 12 www.tandfonline.com
CAL Mahaffy - Synthesis and Reactivity in Inorganic, Metal-Organic …, 1984 - Taylor & Francis
The tricarbonylchromium complexes of the following arenes were prepared: 6-ethyl-2-methylaniline, N-ethyl-2,3-dimethylaniline, N-ethyl-3-niethylaniline, 4-fluoro-N-methylaniline, 3-…
Number of citations: 10 www.tandfonline.com
J Burgess, J Fawcett, DR Russell, J Sawbridge… - Transition metal …, 2000 - Springer
… The Schiff bases are those derived from 2-acetylpyridine and 4-methoxyaniline, 4-trifluoromethoxyaniline, or 3-fluoro-4-methylaniline. The structure of the Schiff base ligand has also …
Number of citations: 11 link.springer.com
J Koerts, IMCM Rietjens, MG Boersma… - FEBS letters, 1995 - Wiley Online Library
… 4-Fluoro-2-methylaniline, 3-fluoro-4-methylaniline and 3-fluoro-2methylaniline were all obtained from Aldrich (Steinheim, Germany). 2-Fluoro-4-methylaniline was purchased from Acros …
Number of citations: 15 febs.onlinelibrary.wiley.com
J Koerts, S Boeren, J Vervoort, R Weiss… - Chemico-biological …, 1996 - Elsevier
… The substrates 3-fluoro-2-methylaniline, 3-fluoro-4-methylaniline and 3-fluoro-6methylaniline were all purchased from Aldrich (Steinheim, Germany). 2-Amino-4fluoro-…
Number of citations: 6 www.sciencedirect.com
PK Chakraborty, MR Kilbourn - … . Part A. Applied radiation and isotopes, 1991 - Elsevier
A new route to aryl [ 18 F]fluorides without electron withdrawing ring substituents has been developed. [ 18 F]Fluorobenzaldehydes, prepared from no-carrier-added (NCA) [ 18 F]…
Number of citations: 32 www.sciencedirect.com
A Hansson, J Jensen, OF Wendt… - European Journal of …, 2003 - Wiley Online Library
… gave all three regioisomers in the condensation reaction (12a,b,c−14a,b,c) whereas the fluoroaniline gave two regioisomers (15b,c), just as in the reaction of 3-fluoro-4-methylaniline. …
LA Levy, E Murphy, RE London - American Journal of …, 1987 - journals.physiology.org
… The procedure of Ungnade and Orwell (16) for the conversion of the amino group in 3-fluoro-4-methylaniline to the phenol gave a 76% yield of crude product satisfactory for use in the …
Number of citations: 67 journals.physiology.org
CC Ciocoiu, N Nikolić, HH Nguyen… - European journal of …, 2010 - Elsevier
Ten 1,4-disubstituted 1,2,3-triazoles 2a–2j were prepared and tested for their ability to increase oleic acid oxidation in human myotubes using a high-throughput multiwell assay. …
Number of citations: 47 www.sciencedirect.com

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